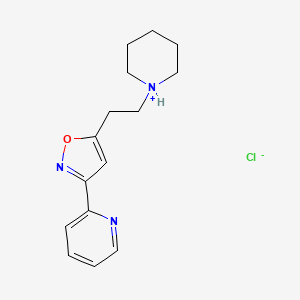
Dipotassium tetrachlorocadmate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tetrachlorocadmate(2-) is an inorganic compound with the chemical formula CdCl₄K₂ . It is a cadmium-based compound where cadmium is coordinated with four chloride ions and two potassium ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium tetrachlorocadmate(2-) can be synthesized through the reaction of cadmium chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving cadmium chloride and potassium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods
While specific industrial production methods for dipotassium tetrachlorocadmate(2-) are not widely documented, the general approach involves similar principles as laboratory synthesis but on a larger scale. This includes the controlled mixing of cadmium chloride and potassium chloride solutions, followed by crystallization and purification processes to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tetrachlorocadmate(2-) primarily undergoes substitution reactions due to the presence of chloride ligands. It can also participate in complexation reactions with other ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as silver nitrate (AgNO₃) or other halide salts, where chloride ions are replaced by other anions.
Complexation Reactions: Ligands such as ammonia (NH₃) or ethylenediamine (en) can form complexes with cadmium, altering the coordination environment.
Major Products
The major products of these reactions depend on the specific reagents used. For example, reacting dipotassium tetrachlorocadmate(2-) with silver nitrate would yield silver chloride (AgCl) and a cadmium complex with the remaining ligands.
Wissenschaftliche Forschungsanwendungen
Dipotassium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new cadmium-based complexes.
Biology and Medicine: Research into the biological effects of cadmium compounds often involves dipotassium tetrachlorocadmate(2-) as a model compound.
Industry: It is used in the development of materials with specific optical and electronic properties, such as in the fabrication of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of dipotassium tetrachlorocadmate(2-) involves its ability to form stable complexes with various ligands. The cadmium ion in the compound can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium tetrachlorozincate(2-)
- Dipotassium tetrachloromercurate(2-)
- Dipotassium tetrachloroplumbate(2-)
Comparison
Dipotassium tetrachlorocadmate(2-) is unique due to the specific properties of cadmium, such as its electronic configuration and coordination chemistry. Compared to similar compounds like dipotassium tetrachlorozincate(2-) or dipotassium tetrachloromercurate(2-), dipotassium tetrachlorocadmate(2-) exhibits distinct reactivity and stability profiles, making it particularly useful in certain research and industrial applications.
Eigenschaften
CAS-Nummer |
20648-91-3 |
|---|---|
Molekularformel |
CdCl4K2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
dipotassium;tetrachlorocadmium(2-) |
InChI |
InChI=1S/Cd.4ClH.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
InChI-Schlüssel |
PFHUGWGQVBBSMN-UHFFFAOYSA-J |
Kanonische SMILES |
Cl[Cd-2](Cl)(Cl)Cl.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
